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Compound of Interest

Compound Name: EPZ-4777

Cat. No.: B1398500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of EPZ-4777, a

potent and selective inhibitor of the histone methyltransferase DOT1L. While direct, extensive

screening of EPZ-4777 against a broad panel of protein kinases is not widely published, this

analysis compiles available selectivity data against other methyltransferases to infer its

specificity. The information presented is supported by experimental data from publicly available

literature.

Executive Summary
EPZ-4777 is a highly specific inhibitor of DOT1L, a histone methyltransferase, with a reported

IC50 of approximately 0.4 nM. Its primary mechanism of action is the inhibition of H3K79

methylation, which is crucial for the expression of leukemogenic genes in mixed lineage

leukemia (MLL). Available data demonstrates its remarkable selectivity for DOT1L over other

protein methyltransferases, suggesting a low probability of off-target effects on protein kinases.

Selectivity Profile of EPZ-4777
While a comprehensive kinase cross-reactivity study is not readily available in the public

domain, the selectivity of EPZ-4777 has been extensively characterized against a panel of

other protein methyltransferases (PMTs). This provides strong evidence for its specificity.
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Target IC50 (nM) Selectivity vs. DOT1L

DOT1L 0.4 -

PRMT5 521 >1,200-fold

Other PMTs >50,000 >125,000-fold

Data compiled from publicly available sources.

The data clearly indicates that EPZ-4777 is exceptionally selective for its intended target,

DOT1L, with minimal to no activity against other tested methyltransferases. This high degree of

selectivity for a non-kinase target makes significant cross-reactivity with protein kinases

unlikely.

DOT1L Signaling Pathway
DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).

This methylation plays a critical role in gene transcription. In MLL-rearranged leukemias, the

MLL fusion protein aberrantly recruits DOT1L to specific gene loci, leading to hypermethylation

of H3K79 and the subsequent overexpression of oncogenes like HOXA9 and MEIS1. EPZ-
4777 acts by competitively inhibiting the S-adenosylmethionine (SAM) binding site of DOT1L,

thereby preventing this hypermethylation and suppressing the leukemogenic gene expression

program.
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Caption: DOT1L signaling pathway in MLL-rearranged leukemia and the inhibitory action of

EPZ-4777.
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The following is a representative protocol for determining the enzymatic activity and inhibitory

potential of compounds against DOT1L.

Histone Methyltransferase (HMT) Assay
Objective: To measure the enzymatic activity of DOT1L and determine the IC50 value of an

inhibitor (e.g., EPZ-4777).

Materials:

Recombinant human DOT1L enzyme

Nucleosome substrate

S-adenosylmethionine (SAM) - methyl donor

[3H]-SAM (radiolabeled SAM for detection)

EPZ-4777 or other test compounds

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1

mg/ml BSA, 1 mM DTT)

Scintillation fluid and counter

Procedure:

Compound Preparation: Serially dilute EPZ-4777 in DMSO to create a range of

concentrations.

Enzyme and Substrate Preparation: Prepare a solution of DOT1L enzyme and nucleosome

substrate in assay buffer.

Reaction Initiation: In a microplate, combine the DOT1L/nucleosome solution with the diluted

EPZ-4777 or DMSO vehicle control.

Initiation of Methylation: Add a mixture of SAM and [3H]-SAM to each well to start the

reaction.
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Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

Reaction Quenching: Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

Detection: Transfer the reaction mixture to a filter membrane that captures the nucleosomes.

Wash the filter to remove unincorporated [3H]-SAM.

Quantification: Add scintillation fluid to the filter and measure the incorporated radioactivity

using a scintillation counter.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC50

value.
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Caption: A generalized workflow for a histone methyltransferase (HMT) assay.

Conclusion
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EPZ-4777 is a highly potent and exquisitely selective inhibitor of the histone methyltransferase

DOT1L. While direct, large-scale kinase profiling data is not prominently featured in public

literature, its remarkable selectivity against other methyltransferases strongly suggests a low

likelihood of significant off-target activity against protein kinases. This high specificity makes

EPZ-4777 a valuable tool for studying the biological functions of DOT1L and a promising

therapeutic candidate for the treatment of MLL-rearranged leukemias. Researchers using this

compound can have a high degree of confidence that the observed biological effects are due to

the inhibition of DOT1L.

To cite this document: BenchChem. [EPZ-4777: A Comparative Analysis of its Cross-
Reactivity with Protein Kinases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1398500#cross-reactivity-studies-of-epz-4777-with-
other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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